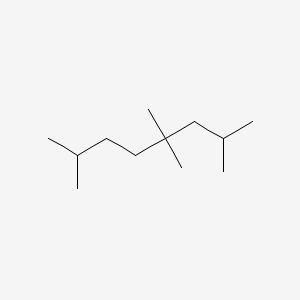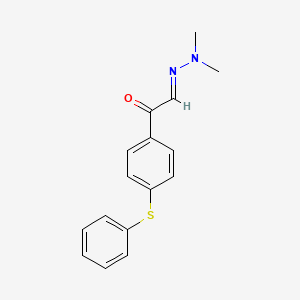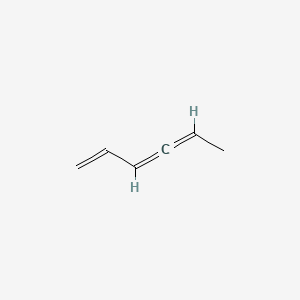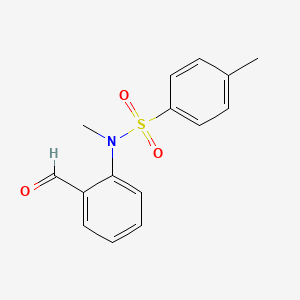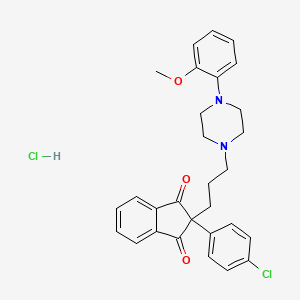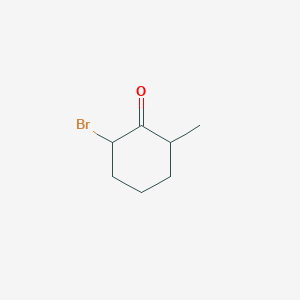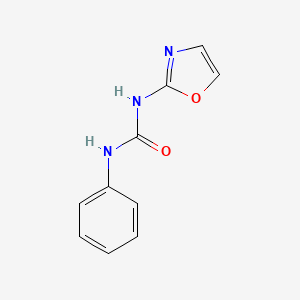
1-(2-Oxazolyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxazolyl)-3-phenylurea is a chemical compound that features an oxazole ring and a phenylurea moiety Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The phenylurea group is a derivative of urea where one of the hydrogen atoms is replaced by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Oxazolyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-oxazoline with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity. Another method involves the cyclization of N-phenylurea with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions can be fine-tuned to minimize by-products and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Oxazolyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The phenylurea moiety can be reduced to form phenylamine derivatives.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Phenylamine derivatives.
Substitution: Halogenated or alkylated oxazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Oxazolyl)-3-phenylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxazolyl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The oxazole ring and phenylurea moiety contribute to the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzymatic activity and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
1-(2-Oxazolyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-Oxazolyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Thiazolyl)-3-phenylurea: Contains a thiazole ring instead of an oxazole ring.
1-(2-Isoxazolyl)-3-phenylurea: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the presence of both the oxazole ring and phenylurea moiety, which confer specific chemical and biological properties
Propiedades
Número CAS |
33887-04-6 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
1-(1,3-oxazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H9N3O2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
Clave InChI |
WRHGKVNXGAUMGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


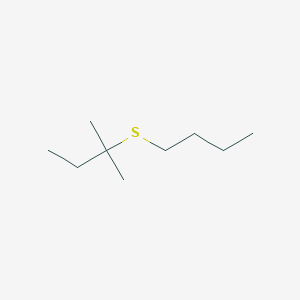
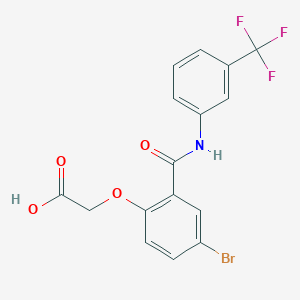
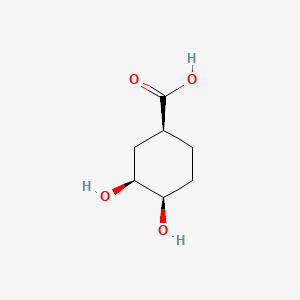
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
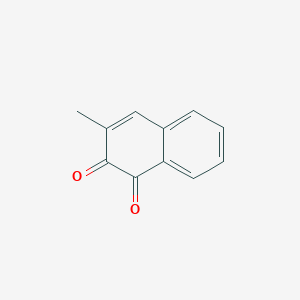
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
